3,5-dimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide
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Overview
Description
Compounds like “3,5-dimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide” belong to a class of organic compounds known as amides. They typically consist of a carbonyl group (a carbon atom double-bonded to an oxygen atom) attached to a nitrogen atom, and they can have a wide range of properties and functions depending on their specific structure .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a benzofuran ring (a fused ring structure consisting of a benzene ring and a furan ring), with various substituents attached, including a methyl group and an amide group .Chemical Reactions Analysis
Amides can participate in a variety of chemical reactions. For example, they can be hydrolyzed to form carboxylic acids and amines. They can also react with Grignard reagents to form ketones .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For example, the presence of polar functional groups like the amide group could influence its solubility in different solvents .Scientific Research Applications
Simulation and Pharmacokinetic Modeling
A study involving the partial glucokinase activator PF-04937319, which shares structural similarities with the compound of interest, employed humanized chimeric mice and semi-physiological pharmacokinetic modeling to simulate human plasma concentration-time profiles. This research provides insights into the metabolism of such compounds and their metabolites, highlighting the potential for using humanized models in drug development processes (Kamimura et al., 2017).
Synthesis and Biological Activities
Another study focused on the synthesis of novel benzodifuranyl derivatives, including those related to the compound , demonstrating their anti-inflammatory and analgesic properties. This research sheds light on the chemical versatility of benzofuran derivatives and their potential therapeutic applications (Abu‐Hashem et al., 2020).
Metabolic Profiling in Clinical Development
Research on a glucokinase activator, closely related to the compound of interest, detailed metabolic profiling in early clinical development. The study identified oxidative and hydrolytic pathways as major metabolic fates, providing a basis for understanding the metabolic disposition of similar compounds in humans (Sharma et al., 2014).
Catalytic Assembly and Antimicrobial Activities
A series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide compounds were synthesized and screened for their antimicrobial and antioxidant activities. This research illustrates the potential of benzofuran derivatives in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).
Voltage-Clamp Studies
An investigation into the effects of methyl 1,4-dihydro-2, 6-dimethyl-5-nitro-4-(benzofurazanyl)pyridine-3-carboxylate racemates and enantiomers, alongside their benzofuroxanyl analogues, employed whole-cell voltage-clamp studies. This work contributes to our understanding of the interaction of benzofuran derivatives with ion channels, offering potential insights for the development of novel pharmacological tools (Visentin et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
3,5-dimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-12-4-7-15(8-5-12)11-20-19(21)18-14(3)16-10-13(2)6-9-17(16)22-18/h4-10H,11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRAVSQIVXBOCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(O2)C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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